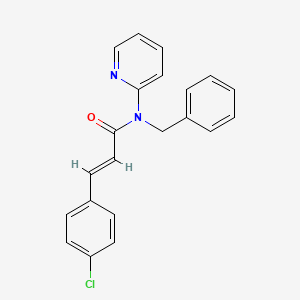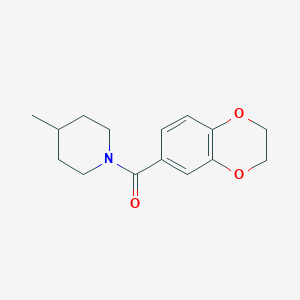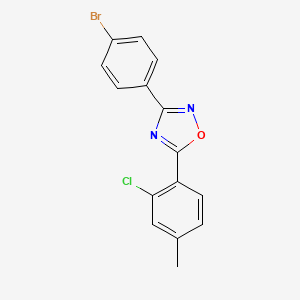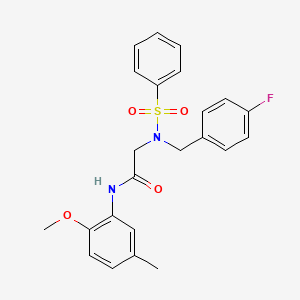
N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide, also known as BCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCPA is a small molecule that belongs to the acrylamide class of compounds and is characterized by its ability to modulate the activity of certain proteins in the body. In
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been shown to inhibit the growth and proliferation of cancer cells by modulating the activity of certain proteins involved in cell signaling pathways. In neuroscience, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been found to enhance the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior. In immunology, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, which are involved in the body's immune response.
Wirkmechanismus
The mechanism of action of N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide involves its ability to bind to specific proteins in the body, such as enzymes and receptors, and modulate their activity. For example, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been found to bind to the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in regulating cell growth and proliferation. By inhibiting the activity of GSK-3β, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide can prevent the growth and proliferation of cancer cells. Similarly, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been found to bind to the serotonin transporter, which is involved in regulating serotonin levels in the brain. By enhancing the activity of the serotonin transporter, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide can increase serotonin levels and improve mood and behavior.
Biochemical and Physiological Effects
N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been found to have various biochemical and physiological effects on the body. In cancer cells, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. In the brain, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been found to enhance the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior. In the immune system, N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, which are involved in the body's immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide in lab experiments is its ability to selectively modulate the activity of certain proteins in the body. This allows researchers to study the specific effects of N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide on various biological processes. However, one of the limitations of using N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide is its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide. One area of research is the development of more selective and potent N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide analogs that can be used for therapeutic applications. Another area of research is the exploration of the potential of N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to investigate the long-term effects and safety of N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide in humans.
Synthesemethoden
The synthesis of N-benzyl-3-(4-chlorophenyl)-N-2-pyridinylacrylamide involves the reaction of 2-pyridinecarboxaldehyde with benzylamine and 4-chlorobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is purified through recrystallization and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
(E)-N-benzyl-3-(4-chlorophenyl)-N-pyridin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c22-19-12-9-17(10-13-19)11-14-21(25)24(20-8-4-5-15-23-20)16-18-6-2-1-3-7-18/h1-15H,16H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVIQYAARRITDK-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-benzyl-3-(4-chlorophenyl)-N-(pyridin-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5805384.png)
![4-(dimethylamino)-3-nitrobenzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5805395.png)

![3-nitro-4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde](/img/structure/B5805407.png)

![N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5805423.png)
![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)

![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)



